molecular formula C8H6IN3O2 B1314960 3-Iodo-1-methyl-7-nitro-1H-indazole CAS No. 864724-65-2

3-Iodo-1-methyl-7-nitro-1H-indazole

Cat. No. B1314960
M. Wt: 303.06 g/mol
InChI Key: GRTDGGAGEQHRFL-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-7-nitro-1H-indazole is a chemical compound with the molecular formula C8H6IN3O2 . It has a molecular weight of 303.06 .

Scientific Research Applications

1. C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling

  • Summary of the Application: The C-3 functionalization of 1H-Indazole could produce a lot of highly valuable pharmaceutical precursors, which could be used for the treatment of cancer and many other inflammatory diseases .
  • Methods of Application: This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various palladium catalysts immobilized over imidazolium ionic liquids, as well as catalyst recycling .
  • Results or Outcomes: The yields of the present Suzuki–Miyaura cross-coupling were mainly determined by the catalyst and the solvent used, more than the chemical structure of the substrate .

2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles

  • Summary of the Application: This research reports an expeditive C-3 vinylation of unprotected 3-iodoindazoles under microwave irradiation .
  • Methods of Application: Ten C-5 substituted 3-vinylindazole derivatives, nine of them novel, were synthesized through this method, which proceeds in moderate to excellent yields starting from C-5 substituted 3-iodoindazole derivatives .
  • Results or Outcomes: In all cases, the C-3 vinylated derivative was the only isolated product. This methodology allows access to 3-vinylated indazoles selectively and directly without the need of N-protection .

3. Synthesis of 1H- and 2H-indazoles

  • Summary of the Application: This research summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
  • Methods of Application: The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes: The work provides a brief outline of optimized synthetic schemes with relevant examples .

4. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs .
  • Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

5. Direct Access to 1H-Indazole-3-Carboxaldehyde Derivatives

  • Summary of the Application: This research presents an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors .
  • Methods of Application: The procedure is based on the nitrosation of indoles in a slightly acidic environment. These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
  • Results or Outcomes: The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .

6. Anode Catalyst for Glucose Electrooxidation

  • Summary of the Application: 3-Iodoindazole has been synthesized and used as an anode catalyst for glucose electrooxidation .
  • Methods of Application: The synthesis of 3-iodoindazole and its application as an anode catalyst for glucose electrooxidation is described .
  • Results or Outcomes: The results of this research are not detailed in the available information .

properties

IUPAC Name

3-iodo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDGGAGEQHRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295267
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-methyl-7-nitro-1H-indazole

CAS RN

864724-65-2
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864724-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-methyl-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Bouissane, S El Kazzouli, JM Léger, C Jarry… - Tetrahedron, 2005 - Elsevier
In this paper, the synthesis of bi- and trisubstituted indazoles was described. 4-Alkoxy-7-aminoprotected-indazole or 7-aminoprotected-indazole derivatives were prepared selectively …
Number of citations: 57 www.sciencedirect.com

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